6-Ethoxy-2-benzothiazolesulfenamide
Description
6-Ethoxy-2-benzothiazolesulfenamide is a benzothiazole derivative characterized by an ethoxy group (-OCH₂CH₃) at the 6-position and a sulfenamide (-S-NR₂) functional group at the 2-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen, widely utilized in industrial and pharmaceutical applications. Sulfenamides, in particular, are critical in rubber vulcanization as accelerators due to their controlled release of sulfur radicals, enhancing crosslinking efficiency .
Properties
Molecular Formula |
C9H10N2OS2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
S-(6-ethoxy-1,3-benzothiazol-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C9H10N2OS2/c1-2-12-6-3-4-7-8(5-6)13-9(11-7)14-10/h3-5H,2,10H2,1H3 |
InChI Key |
GHWHFERRHRDJER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SN |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
6-Ethoxy-2-benzothiazolesulfenamide is classified as a carbonic anhydrase inhibitor. It functions by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition leads to various physiological effects, making it useful in treating several medical conditions.
Therapeutic Applications
-
Glaucoma Treatment
- Ethoxzolamide is primarily used in the management of glaucoma. It reduces intraocular pressure by decreasing the production of aqueous humor in the eye. Studies have shown that its ocular disposition and pharmacology have been investigated in normal albino rabbits, demonstrating effective concentration levels within ocular tissues following both intravenous and topical administration .
- Diuretic Properties
- Cardiac and Respiratory Effects
Case Studies
- A study published in Experimental Eye Research highlighted the relationship between intraocular pressure reduction and the pharmacokinetics of ethoxzolamide. The researchers measured sequential concentrations of the drug in ocular tissues after administration, correlating these levels with intraocular pressure measurements taken via tonometry .
- Another investigation into the compound's effects on pulmonary arterial smooth muscle indicated that ethoxzolamide could inhibit hypoxia-induced calcium responses independently of carbonic anhydrase inhibition, suggesting additional mechanisms at play that may benefit respiratory function .
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy Derivatives
A key structural distinction lies in the alkoxy substituent at the 6-position. For instance:
Impact on Properties :
- Reactivity : The sulfenamide group’s S-N bond offers distinct reactivity, enabling sulfur donation during vulcanization, whereas thiazolones may participate in condensation or nucleophilic reactions due to their ketone functionality.
Functional Group Comparison: Sulfenamide vs. Sulfonamide
Sulfonamides (e.g., 4-aminobenzenesulfonamide derivatives in ) feature a sulfonyl group (S=O₂) bonded to nitrogen, contrasting with sulfenamides’ single-bonded sulfur (S-N).
Table 1: Comparative Analysis of Benzothiazole Derivatives
Key Observations:
- Synthetic Flexibility : Ethoxy substitution broadens compatibility with hydrophobic systems, whereas methoxy derivatives may favor polar environments .
- Functional Group Dynamics : Sulfenamides’ reactivity is advantageous in rubber chemistry but limits biomedical use, unlike sulfonamides’ stability and bioactivity .
Q & A
Basic: What is the standard synthetic route for 6-Ethoxy-2-benzothiazolesulfenamide, and what key reaction conditions must be controlled?
The synthesis of this compound (Ethoxzolamide) involves two critical steps:
Sulfenamide Formation : Reacting 6-ethoxybenzothiazole with sodium hypochlorite in the presence of sodium hydroxide and ammonia. This step requires precise pH control (alkaline conditions) to prevent premature oxidation or decomposition.
Oxidation : Treating the intermediate with potassium permanganate in acetone to yield the final product. Temperature control (reflux conditions) and solvent purity are critical to avoid over-oxidation or side reactions.
Reference : This method is derived from classical sulfonamide synthesis protocols .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH and δ ~4.0–4.2 ppm for OCH) and benzothiazole backbone.
- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm) and aromatic C-H (3000–3100 cm).
- HPLC-MS : To assess purity and identify byproducts using reverse-phase C18 columns with acetonitrile/water gradients.
Note : Similar sulfonamide characterization methodologies are validated in studies on 2-fluoro-6-methoxybenzenesulfonamide .
Advanced: How can researchers optimize synthesis yield when encountering low yields due to byproduct formation?
Low yields often stem from competing reactions during sulfenamide formation. Optimization strategies include:
- Reagent Stoichiometry : Adjusting sodium hypochlorite-to-amine ratios to minimize chlorinated byproducts.
- Temperature Gradients : Implementing stepwise heating (e.g., 0°C → RT for initial mixing, then reflux for oxidation).
- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
Comparative Insight : Alternative routes, such as using fluoroethanol in THF for analogous benzothiazole derivatives, highlight the importance of solvent selection .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- DFT Calculations : To model electron density maps and identify reactive sites (e.g., sulfonamide sulfur or benzothiazole nitrogen).
- Molecular Dynamics (MD) Simulations : To study solvation effects and stability in aqueous/organic matrices.
- Docking Studies : For assessing interactions with biological targets (e.g., carbonic anhydrase enzymes).
Application : These methods align with studies on benzothiazole derivatives, such as Schiff base formation .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential ammonia release during synthesis.
- Emergency Protocols : Immediate rinsing with water for skin contact (P302 + P352) and medical consultation if inhaled (P313) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions may arise from structural variations or assay conditions. Methodological approaches include:
- Systematic Derivative Synthesis : Modifying substituents (e.g., aryl groups at position 6) to isolate structure-activity relationships (SAR) .
- Standardized Assays : Replicating studies under controlled conditions (pH, temperature, cell lines) to minimize variability.
- Meta-Analysis : Cross-referencing data with computational models to identify outliers or confounding factors.
Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Flow Chemistry : Continuous flow reactors to improve heat/mass transfer and reduce batch inconsistencies.
- In-line Analytics : Real-time HPLC monitoring to detect impurities early.
- Green Chemistry : Solvent substitution (e.g., replacing acetone with cyclopentyl methyl ether) to enhance sustainability.
Basic: How should researchers validate the purity of this compound for in vitro studies?
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- Melting Point Consistency : Compare observed mp (literature range ~150–155°C) to detect solvates or polymorphs.
- TLC/HPLC : Use silica gel plates (ethyl acetate/hexane) or gradient elution to ensure a single peak.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
